molecular formula C17H25N3O3S B4982629 4-[(4-methyl-1-piperazinyl)carbonyl]phenyl 1-piperidinesulfinate

4-[(4-methyl-1-piperazinyl)carbonyl]phenyl 1-piperidinesulfinate

Cat. No.: B4982629
M. Wt: 351.5 g/mol
InChI Key: DQXWQBAJZBWMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-methyl-1-piperazinyl)carbonyl]phenyl 1-piperidinesulfinate is a chemical compound that has gained significant attention in the scientific community for its potential use in various fields of research. This compound is commonly referred to as PMSF and is used as a serine protease inhibitor in biochemical experiments.

Mechanism of Action

PMSF acts as a serine protease inhibitor by forming a covalent bond with the serine residue at the active site of the protease. This covalent bond prevents the protease from cleaving its substrate and inhibits its activity.
Biochemical and Physiological Effects:
PMSF has no known physiological effects in humans. However, it is important to note that PMSF can irreversibly inhibit serine proteases, which can affect the activity of various biological processes in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of PMSF is its high specificity for serine proteases. This specificity allows researchers to selectively inhibit the activity of specific proteases in their experiments. However, PMSF has some limitations, including its irreversibility and potential for off-target effects.

Future Directions

There are several future directions for research on PMSF. One potential direction is the development of new serine protease inhibitors with improved specificity and reversibility. Another potential direction is the investigation of the effects of PMSF on biological processes in vitro and in vivo. Additionally, the use of PMSF in the production of monoclonal antibodies and recombinant proteins could be further optimized to improve yield and quality.

Synthesis Methods

PMSF can be synthesized by reacting 4-[(4-methyl-1-piperazinyl)carbonyl]phenyl isocyanate with sodium bisulfite in the presence of a reducing agent. This method yields PMSF with high purity and yield.

Scientific Research Applications

PMSF is widely used as a serine protease inhibitor in biochemical experiments. It is commonly used to inhibit trypsin, chymotrypsin, and thrombin. PMSF is also used to inhibit proteases in cell lysis buffer and to protect proteins from proteolytic degradation during purification. Moreover, PMSF is used in the production of monoclonal antibodies and recombinant proteins.

Properties

IUPAC Name

[4-(4-methylpiperazine-1-carbonyl)phenyl] piperidine-1-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-18-11-13-19(14-12-18)17(21)15-5-7-16(8-6-15)23-24(22)20-9-3-2-4-10-20/h5-8H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXWQBAJZBWMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)OS(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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